molecular formula C8H7NS B8742928 3-Methylthieno[3,2-b]pyridine

3-Methylthieno[3,2-b]pyridine

Cat. No.: B8742928
M. Wt: 149.21 g/mol
InChI Key: RHSSAEZVCVVURO-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H7NS/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3

InChI Key

RHSSAEZVCVVURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3 reaction vials are prepared: 214 mg of 3-bromo-thieno[3,2-b]pyridine (1.0 mmol) and 180 mg of methylboronic acid (3.0 mmol) are put in the each vial with 4 ml of DME/water/EtOH=7/3/1. 1.5 ml of 2 M Na2CO aq. (3.0 mmol) is added and N2 gas is bubbled in for 15 min. 58 mg of Pd(PPh3)4 (0.05 mmol) is added and each vials are sealed. These vials are heated at 130° C. for 30 min in the microwave. All reaction mixtures are combined, and water and CH2Cl2 are added. The CH2Cl2 layer are separated and dried over Na2SO4 and evaporated. The crude products are applied onto a silica-gel chromatography column (Hexane: AcOEt: 2 M NH3 in MeOH=20:4:1) to give 193 mg of the title compound. Yield 43%. mass spectrum (m/e): 150 (M+1); 1H-NMR (CDCl3): 8.76 (dd, 1H, J=4.7 Hz, 1.5 Hz), 8.20 (dd, 1H, J=8.2 Hz, 1.5 Hz), 7.43 (d, 1H, J=1.2 Hz), 7.29 (dd, 1H, J=8.2 Hz, 4.7 Hz), 2.58 (d, 3H, J=1.2 Hz) ppm.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
DME water EtOH
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Na2CO
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
58 mg
Type
catalyst
Reaction Step Six
Yield
43%

Synthesis routes and methods II

Procedure details

Prepare three microwavable reaction vials containing 3-bromo-thieno[3,2-b]pyridine (214 mg, 1.0 mmol) and methylboronic acid (180 mg, 3.0 mmol) in DME/water/EtOH=7/3/1 (4 mL). Add 2 M Na2CO3 (1.5 mL, 3.0 mmol) and bubble in nitrogen gas for 15 min. Add Pd(PPh3)4 (58 mg, 0.05 mmol) and seal the vials. Heat the vials at 130° C. for 30 min in the microwave. Combine all the reaction mixtures, add water and CH2Cl2 and extract. Separate the CH2Cl2 layer, dry over Na2SO4, filter, and evaporate. Purify the resulting material using silica gel chromatography, eluting with hexane:ethyl acetate: 2 M NH3 in MeOH=20:4:1, to give the title compound (193 mg, 43%. ES/MS m/z 150 (M+1)+.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
[Compound]
Name
7/3/1
Quantity
4 mL
Type
reactant
Reaction Step One
Name
DME water EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
58 mg
Type
catalyst
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

A mixture of 5,7-dichloro-3-methyl-thieno[3,2-b]pyridine (1.2 g), palladium hydroxide on carbon (20%, 600 mg) and sodium acetate (1.0 g) in ethyl acetate (50 mL) was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/hexane) to afford 0.4 g of 5-chloro-3-methyl-thieno[3,2-b]pyridine and 0.2 g of 3-methyl-thieno[3,2-b]pyridine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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